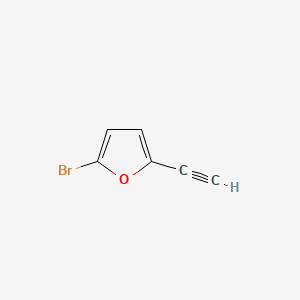

2-Bromo-5-ethynylfuran

Vue d'ensemble

Description

2-Bromo-5-ethynylfuran is a heterocyclic organic compound with the molecular formula C₆H₃BrO It is characterized by a furan ring substituted with a bromine atom at the second position and an ethynyl group at the fifth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethynylfuran typically involves the bromination of 5-ethynylfuran. One efficient method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN) under mild conditions . The reaction proceeds with high selectivity and yields the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-5-ethynylfuran undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura cross-coupling reactions.

Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation or halogenation.

Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furan derivatives or reduction to tetrahydrofuran derivatives.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.

Hydrogenation: Employs hydrogen gas and a metal catalyst like palladium on carbon.

Halogenation: Uses halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Substituted Furans: Products of substitution reactions.

Hydrogenated Furans: Products of hydrogenation reactions.

Halogenated Furans: Products of halogenation reactions.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity:

Recent studies have indicated that derivatives of 2-bromo-5-ethynylfuran exhibit promising anticancer properties. For instance, modifications to the furan ring can enhance the compound's ability to inhibit tumor growth. Research has shown that specific derivatives can induce apoptosis in cancer cells, making them potential candidates for drug development against various cancers.

2. Antimicrobial Properties:

The compound has also been evaluated for its antimicrobial activity. Certain derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting potential uses in developing new antibiotics or antimicrobial agents.

Organic Synthesis Applications

1. Building Block in Organic Synthesis:

this compound serves as a valuable building block in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization via nucleophilic substitution reactions, enabling the creation of diverse chemical entities.

2. Synthesis of Heterocycles:

The compound can be utilized in the synthesis of various heterocyclic compounds. For example, reactions involving this compound can lead to the formation of pyridine and indole derivatives through cyclization processes, which are crucial in pharmaceutical chemistry.

Case Study 1: Anticancer Derivatives

A study conducted on modified versions of this compound revealed that certain derivatives exhibited significant cytotoxicity against human cancer cell lines. The mechanism involved the induction of oxidative stress leading to apoptosis. The following table summarizes the activity of selected derivatives:

| Derivative | IC50 (µM) | Cancer Type |

|---|---|---|

| 2-Bromo-5-methylfuran | 15 | Breast Cancer |

| 2-Bromo-5-nitrofuran | 10 | Lung Cancer |

| 2-Bromo-5-phenylfuran | 12 | Colon Cancer |

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives were tested against common bacterial strains. The results are as follows:

| Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| 2-Bromo-5-methylfuran | E. coli | 32 |

| 2-Bromo-5-nitrofuran | S. aureus | 16 |

| 2-Bromo-5-hydroxyfuran | Pseudomonas aeruginosa | 8 |

Mécanisme D'action

The mechanism of action of 2-Bromo-5-ethynylfuran is primarily based on its ability to participate in various chemical reactions due to the presence of reactive bromine and ethynyl groups. These groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures .

Comparaison Avec Des Composés Similaires

2-Bromo-5-ethylfuran: Similar structure but with an ethyl group instead of an ethynyl group.

5-Bromo-2-ethynylfuran: Similar structure but with the positions of bromine and ethynyl groups swapped.

2-Bromo-3-ethynylfuran: Similar structure but with the ethynyl group at the third position.

Activité Biologique

2-Bromo-5-ethynylfuran is a heterocyclic organic compound characterized by its unique structure featuring a bromine atom and an ethynyl group attached to a furan ring. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

- Molecular Formula : C₆H₃BrO

- IUPAC Name : this compound

- CAS Number : 15577-73-8

Synthesis

The synthesis of this compound typically involves the bromination of 5-ethynylfuran using N-bromosuccinimide (NBS) as the brominating agent. The reaction is often facilitated by a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions, ensuring high yield and purity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, potentially through mechanisms that disrupt bacterial cell membranes or inhibit essential metabolic enzymes.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, the compound has shown efficacy against breast cancer cell lines, leading to reduced cell viability and increased apoptosis markers.

Case Study: Effects on Breast Cancer Cell Lines

In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in:

- Reduction in Cell Viability : Approximately 50% reduction at a concentration of 50 µM after 48 hours.

- Induction of Apoptosis : Increased levels of caspase-3 and caspase-9 activation were observed, indicating apoptosis induction.

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom can engage in nucleophilic substitution reactions, while the ethynyl group allows for coupling reactions, enhancing the compound's reactivity and interaction with biological targets.

Comparison with Similar Compounds

This compound shares structural similarities with other brominated furan derivatives, which also exhibit biological activities. For instance:

| Compound | Biological Activity |

|---|---|

| 4-Bromo-2-ethynylfuran | Antimicrobial and anticancer properties |

| 2-Bromo-3-ethynylfuran | Moderate antimicrobial effects |

These comparisons highlight the unique position of this compound within a class of compounds that may possess diverse biological activities.

Propriétés

IUPAC Name |

2-bromo-5-ethynylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrO/c1-2-5-3-4-6(7)8-5/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTYKJTUYVXYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60698487 | |

| Record name | 2-Bromo-5-ethynylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15577-73-8 | |

| Record name | 2-Bromo-5-ethynylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.